An In-depth Technical Guide to Gaillardin
An In-depth Technical Guide to Gaillardin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sesquiterpenoide lactone, Gaillardin, including its chemical identity, physicochemical properties, and biological activities. Detailed experimental protocols and a depiction of its interaction with key signaling pathways are provided to support further research and development.
Chemical Identity and Properties
Gaillardin is a naturally occurring sesquiterpenoide lactone that has been isolated from several plants, including Inula oculus-christi and Gaillardia pulchella.[1] Its chemical structure and properties are fundamental to its biological activity.
IUPAC Name: [(3aS,5aS,6S,8R,8aR,9aR)-8-hydroxy-5,8-dimethyl-1-methylidene-2-oxo-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate[1]
CAS Number: 14682-46-3[1]
A summary of its computed physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of Gaillardin
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₂O₅ | PubChem[1] |
| Molecular Weight | 306.4 g/mol | PubChem[1] |
| XLogP3 | 1.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 306.14672380 Da | PubChem[1] |
| Monoisotopic Mass | 306.14672380 Da | PubChem[1] |
| Topological Polar Surface Area | 75.7 Ų | PubChem[1] |
| Heavy Atom Count | 22 | PubChem[1] |
Biological Activity and Quantitative Data
Gaillardin has demonstrated significant cytotoxic activity against a variety of cancer cell lines. Its primary mechanism of action involves the induction of apoptosis and the modulation of key inflammatory signaling pathways.
Table 2: Cytotoxic Activity of Gaillardin (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM)¹ | Source |
| MCF-7 | Breast Adenocarcinoma | 6.37 | 20.8 | Hamzeloo-Moghadam et al., 2013[2] |
| MDA-MB-468 | Breast Adenocarcinoma | - | 5.54 | ResearchGate[3] |
| HepG-2 | Hepatocellular Carcinoma | 6.20 | 20.2 | Hamzeloo-Moghadam et al., 2013[2] |
| A-549 | Non-small Cell Lung Carcinoma | 4.76 | 15.5 | Hamzeloo-Moghadam et al., 2013[2] |
| HT-29 | Colon Adenocarcinoma | 1.81 | 5.9 | Hamzeloo-Moghadam et al., 2013[2] |
| HL-60 | Acute Promyelocytic Leukemia | - | - | PubMed[4] |
¹Calculated from µg/mL using a molecular weight of 306.4 g/mol .
Signaling Pathway Analysis: Inhibition of NF-κB
A primary mechanism through which Gaillardin exerts its anti-cancer effects is by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a key regulator of inflammation, cell survival, and proliferation. In many cancer cells, this pathway is constitutively active. Gaillardin's inhibition of this pathway leads to a downstream reduction in the expression of pro-survival and pro-inflammatory genes, ultimately promoting apoptosis.
Caption: Gaillardin's inhibition of the NF-κB signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of Gaillardin.
This protocol is designed to determine the concentration-dependent cytotoxic effect of Gaillardin on cancer cell lines.
Materials:
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Gaillardin
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Cancer cell lines of interest
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Complete cell culture medium
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96-well plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (Dimethyl sulfoxide)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
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Gaillardin Treatment: Prepare a stock solution of Gaillardin in DMSO. Further dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Gaillardin. Include a vehicle control (medium with DMSO) and a blank (medium only).
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Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
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MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
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Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the log of Gaillardin concentration.
Caption: Workflow for the MTT cell viability assay.
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with Gaillardin.
Materials:
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Gaillardin
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Cancer cell lines
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6-well plates
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Annexin V-FITC Apoptosis Detection Kit
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Flow cytometer
Procedure:
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Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Gaillardin at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle-treated control.
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Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
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Washing: Wash the cells twice with cold PBS.
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Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
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Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
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Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
This protocol is for assessing the effect of Gaillardin on the protein expression levels of key components of the NF-κB pathway.
Materials:
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Gaillardin
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Cancer cell lines
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-β-actin)
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HRP-conjugated secondary antibodies
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SDS-PAGE and Western blotting equipment
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Chemiluminescent substrate
Procedure:
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Cell Treatment and Lysis: Treat cells with Gaillardin for various time points. Lyse the cells with lysis buffer.
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Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
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Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate with primary antibodies overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
References
- 1. (-)-Gaillardin | C17H22O5 | CID 267247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxic activity and apoptosis induction by gaillardin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gaillardin exerts potent antileukemic effects on HL-60 cells and intensifies arsenic trioxide cytotoxicity: Providing new insight into sesquiterpene lactones in leukaemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
